molecular formula C13H15NO3 B152136 (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate CAS No. 428518-36-9

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Cat. No. B152136
M. Wt: 233.26 g/mol
InChI Key: WTRWSSDZHQOPJI-LLVKDONJSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in several studies. For instance, the kinetic resolution of racemic secondary benzylic alcohols was achieved using (R)-(+)-N-methylbenzoguanidine ((R)-NMBG) as a catalyst, which could be related to the synthesis of similar compounds . Additionally, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was performed through a cyclization reaction, which may provide insights into the synthesis of the compound . Furthermore, the resolution of racemic 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid was investigated using diastereomeric salt formation, which is directly relevant to the compound of interest .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives has been characterized using techniques such as X-ray crystallography. For example, the stereochemistry of certain methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was determined using this method . Similarly, the structure of enantiomers of (2R,3R)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrolidine-3-carboxylic acid was proven with X-ray crystallography .

Chemical Reactions Analysis

The chemical reactivity of pyrrolidine derivatives has been explored in various contexts. The Rhodium-catalyzed 1,4-addition of arylboronic acids to 3-benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives is an example of a reaction that could be related to the functionalization of the compound . Additionally, the decarboxylative coupling of acrylic acids with unsaturated oxime esters, catalyzed by Rh(III), demonstrates the potential for carboxylic acids to serve as activators in reactions involving pyrrolidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as acid dissociation constants and antimicrobial activity, have been studied. The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, and their antimicrobial activity was screened, showing promising results against certain bacterial strains . The antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives was also evaluated, with some compounds exhibiting potent antioxidant properties .

Scientific Research Applications

Enantioselective Synthesis

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate has been utilized in the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, leading to the production of chiral compounds with moderate enantioselectivity. This process involves cheap materials and mild reaction conditions, proving beneficial for preparing biologically active compounds featuring a chiral 3-benzylpiperidine backbone (Wang et al., 2018).

Chemoenzymatic Synthesis

The chemical has been a key intermediate in chemoenzymatic approaches for synthesizing enantiomerically pure aza analogues of paraconic acid methyl ester and both enantiomers of methyl β-proline. Such methods demonstrate the substance's versatility in facilitating high enantiomeric excess (e.e.) through enzymatic resolution of chiral racemic mixtures (Felluga et al., 2001).

Antioxidant Activity

Research involving derivatives of (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate has revealed potent antioxidant activities. Compounds synthesized from this chemical backbone have demonstrated significant efficacy in scavenging free radicals and exhibiting higher antioxidant activity than well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Synthetic Methodologies

The compound has been instrumental in the development of synthetic methodologies, such as the asymmetric Diels–Alder cycloaddition. This application has paved the way for the synthesis of enantiopure bicyclic β-amino acids, showcasing the compound's role in complex organic syntheses (Songis et al., 2007).

Metal-Organic Frameworks

In the realm of materials science, (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate derivatives have been used to synthesize novel metal-organic frameworks (MOFs) capable of effectively removing anionic dyes from aqueous solutions. These findings highlight the compound's utility in environmental remediation and purification technologies (Zhao et al., 2020).

Neuroprotective Agents

Furthermore, derivatives of this chemical have shown promising results as novel neuroprotective agents. Specifically, certain 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives exhibit significant protective activities against cytotoxicity induced by N-methyl-d-aspartic acid (NMDA), suggesting potential therapeutic applications in neuroprotection (Zhang et al., 2019).

properties

IUPAC Name

methyl (3R)-1-benzyl-5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-13(16)11-7-12(15)14(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRWSSDZHQOPJI-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(=O)N(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350779
Record name Methyl (3R)-1-benzyl-5-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

CAS RN

428518-36-9
Record name Methyl (3R)-1-benzyl-5-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 428518-36-9
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